molecular formula C15H19N5O3 B2443496 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034399-58-9

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2443496
CAS No.: 2034399-58-9
M. Wt: 317.349
InChI Key: UABJVYIAVYEBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a synthetic organic compound featuring a pyrazole core linked to a piperidine ring via a methanone group, with a pyrimidine substituent. This specific architecture suggests potential for diverse pharmacological activities, making it a valuable scaffold for medicinal chemistry research and drug discovery. Compounds incorporating pyrazole and piperidine motifs are frequently investigated for their versatile biological activities . The structural elements present in this molecule are known to interact with various enzymatic targets. In particular, chalcones and other nitrogen-containing heterocycles have demonstrated suitable antiviral effects by targeting viral enzymes such as lactate dehydrogenase and topoisomerase-II . Furthermore, pyrazole derivatives have been identified as potent inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising target for managing inflammatory responses . The presence of the pyrimidine-4-yloxy group is a critical feature, as similar aryloxyethylene moieties in piperidine derivatives have been shown to confer high binding affinity and selectivity for certain receptor sites, such as the 5-HT1A receptor . This indicates that the compound may also be of interest in neurological research. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-19-9-12(14(18-19)22-2)15(21)20-7-3-4-11(8-20)23-13-5-6-16-10-17-13/h5-6,9-11H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABJVYIAVYEBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic molecule that combines a pyrazole moiety with a pyrimidine and piperidine structure. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antiviral properties, supported by various studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to the one have demonstrated inhibitory effects against various cancer cell lines. For example, studies indicate that pyrazole derivatives can inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR .

Case Study:
A study focused on the synthesis of pyrazole derivatives reported their ability to induce apoptosis in breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these derivatives with doxorubicin showed a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound's structure allows it to interact with inflammatory pathways effectively. For instance, it has been noted that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanism of Action:
The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-kB signaling pathway, which plays a crucial role in inflammation .

Antiviral Activity

Emerging studies suggest that compounds containing pyrazole and pyrimidine moieties may exhibit antiviral properties, particularly against HIV. Research indicates that these compounds can inhibit HIV-1 reverse transcriptase and protease enzymes, making them potential candidates for antiviral drug development.

In Vitro Studies:
In vitro assays have demonstrated that certain derivatives possess significant antiviral activity with favorable selectivity indices, suggesting their potential as therapeutic agents against viral infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the pyrazole or pyrimidine rings can enhance potency and selectivity towards specific biological targets. Computational models have been employed to predict how structural changes affect activity, guiding future synthetic efforts .

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism References
AntitumorInhibitoryTargets BRAF(V600E), EGFR
Anti-inflammatoryInhibitoryCOX inhibition, NF-kB modulation
AntiviralInhibitoryInhibits HIV reverse transcriptase & protease

Q & A

Q. How to address solubility challenges in formulation for in vivo studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt Formation : Synthesize hydrochloride salts via acid-base reactions (e.g., HCl in ethanol) .

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